2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine
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Description
2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is a chemical compound that has been used in various studies and experiments . It is often used in the synthesis of cationic bis(imino)pyridine iron and cobalt complexes .
Synthesis Analysis
The synthesis of this compound involves the creation of cationic bis(imino)pyridine iron and cobalt complexes . These complexes are described as [LMCl (D)]SbF6 (D = CH3CN or thf) and [LM (R2acac)]SbF6 (R = CH3, CF3, Ph), where L = 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, M = Fe or Co .Molecular Structure Analysis
The molecular structure of this compound is complex and has been characterized in various studies . It forms part of the structure of cationic bis(imino)pyridine iron and cobalt complexes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, it has been used in the synthesis of cationic bis(imino)pyridine iron and cobalt complexes . These complexes have been found to be highly active ethylene polymerisation catalysts when activated with MAO .Scientific Research Applications
Catalysis and Polymerization
This compound serves as a ligand for transition metal complexes, which are utilized in catalytic processes and the polymerization of olefins. For instance, its iron and cobalt complexes are instrumental in ethylene polymerization, producing polymers with different molecular weights and properties. This versatility is attributed to the steric and electronic effects of the ligands, influencing the activity and selectivity of the catalytic system (Kaul et al., 2002), (Pelascini et al., 2006).
Luminescent Materials
The compound has also been applied in the synthesis of luminescent materials. Cadmium and zinc complexes of 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine exhibit strong luminescence, making them potential candidates for applications in optical devices and sensors. The luminescent properties are attributed to ligand-centered π*−π transitions, enhanced by the metal centers in these complexes (Fan et al., 2004).
Supramolecular Chemistry
In supramolecular chemistry, the structural flexibility and electronic characteristics of 2,6-bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine and its derivatives facilitate the formation of complex structures with potential applications in molecular recognition, sensing, and as components of supramolecular assemblies. These applications harness the ability of such ligands to coordinate with various metals, forming structures with unique properties and functions (Arora & Pedireddi, 2003).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4/h7-15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOKKJATLKPZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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